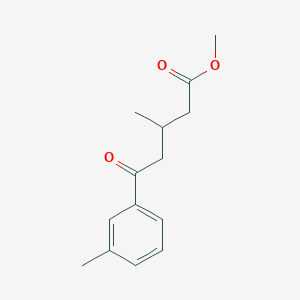![molecular formula C14H18O4 B7995047 O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7995047.png)
O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate is an organic compound with the molecular formula C14H18O4. It is a derivative of oxalic acid, where one of the hydrogen atoms is replaced by an ethyl group and the other by a 2-(2,3-dimethylphenyl)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. One common method is the reaction of oxalyl chloride with 2-(2,3-dimethylphenyl)ethanol and ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl or 2-(2,3-dimethylphenyl)ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids such as 2-(2,3-dimethylphenyl)acetic acid and ethyl oxalate.
Reduction: Alcohols such as 2-(2,3-dimethylphenyl)ethanol and ethylene glycol.
Substitution: Various substituted oxalates depending on the nucleophile used.
Applications De Recherche Scientifique
O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The ethyl and 2-(2,3-dimethylphenyl)ethyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate: Similar structure but with a different position of the methyl groups on the phenyl ring.
O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate: Another isomer with different methyl group positions.
O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate: Similar compound with methyl groups on the 3 and 4 positions of the phenyl ring.
Uniqueness
O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can affect its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-O-[2-(2,3-dimethylphenyl)ethyl] 1-O-ethyl oxalate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-9-8-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKACVFRRPLVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7995027.png)




![3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol](/img/structure/B7995069.png)

